2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide
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Overview
Description
2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzimidazole core substituted with chloro and acetamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation or reduction reactions, leading to the formation of different oxidation states.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Substituted benzimidazole derivatives.
Oxidation and Reduction Reactions: Various oxidation states of the benzimidazole core.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression or replication.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate various physiological functions.
Comparison with Similar Compounds
2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.
Chloroacetamide Derivatives: Compounds with similar chloroacetamide groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
List of Similar Compounds
- 2-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide
- 2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-6-yl)-acetamide
- 2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-4-yl)-acetamide
Properties
IUPAC Name |
2-chloro-N-(1,3-diethyl-2-oxobenzimidazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-3-16-10-6-5-9(15-12(18)8-14)7-11(10)17(4-2)13(16)19/h5-7H,3-4,8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZVTJRMDBWKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCl)N(C1=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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